molecular formula C25H33NO2 B4924495 N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide CAS No. 6141-60-2

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide

Cat. No.: B4924495
CAS No.: 6141-60-2
M. Wt: 379.5 g/mol
InChI Key: UVMSLDKUWXADKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethyloxan ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide typically involves multiple steps. One common method includes the alkylation of benzylamine with 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl chloride in the presence of a base such as sodium hydride. This is followed by the acylation of the resulting amine with acetic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl compounds.

Scientific Research Applications

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzyl groups and the acetamide functional group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2,4-dinitrobenzenesulfonamide
  • N-Benzyl-2-methyl-4-nitroaniline
  • N-Benzyl-2-hydroxy-propanamide

Uniqueness

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is unique due to its specific structural features, such as the dimethyloxan ring and the acetamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antioxidant and anti-inflammatory activities, as well as its synthesis and characterization.

Chemical Structure and Properties

The molecular formula of this compound is C26H35N1O1C_{26}H_{35}N_{1}O_{1}. Its structural features include a benzyl group and a dimethyl oxane moiety, which contribute to its biological activity. The compound's structure can be represented as follows:

N benzyl N 2 4 benzyl 2 2 dimethyloxan 4 yl ethyl acetamide\text{N benzyl N 2 4 benzyl 2 2 dimethyloxan 4 yl ethyl acetamide}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

  • Reaction of Benzylamine with Acetic Anhydride : This method provides the acetamide functionality.
  • Formation of the Dimethyloxane Moiety : This can be achieved through cyclization reactions involving suitable precursors.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays, including:

  • DPPH Radical Scavenging Assay : Measures the ability to reduce DPPH radicals.
  • ABTS Assay : Evaluates the capacity to scavenge ABTS radicals.

Table 1 summarizes the antioxidant activities of related compounds:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
N-Benzyl-N-[2-(4-fluorophenyl)]acetamide2530
N-Benzyl-N-[2-(4-benzyl)]acetamide2028
N-Benzyl-N-[2-(dimethyloxane)]acetamide1522

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory assays. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A recent study demonstrated that derivatives of N-benzyl compounds exhibited potent antioxidant activities, which were attributed to their ability to scavenge free radicals effectively .
  • Anti-inflammatory Effects : In vitro studies revealed that certain derivatives could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution profiles for this compound when administered in animal models .

Properties

IUPAC Name

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-21(27)26(19-23-12-8-5-9-13-23)16-14-25(15-17-28-24(2,3)20-25)18-22-10-6-4-7-11-22/h4-13H,14-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSLDKUWXADKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387369
Record name CBMicro_021742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-60-2
Record name CBMicro_021742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.